2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol
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Overview
Description
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and an ethanol group attached to a tert-butylamino group. This compound is used primarily in research and experimental applications .
Preparation Methods
The synthesis of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves several steps. One common method includes the reaction of 3,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve automated multi-step continuous flow reactors to optimize the process .
Chemical Reactions Analysis
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with various biological molecules, while the bromine atoms on the thiophene ring can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-tert-Butylamino-1-(3,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:
2-tert-Butylaminoethanol: This compound lacks the thiophene ring and bromine atoms, making it less versatile in certain reactions.
3,5-Dibromo-2-thiophenemethanol: This compound lacks the tert-butylamino group, which limits its ability to form certain types of bonds.
The presence of both the tert-butylamino group and the dibromo-thiophene ring in this compound makes it unique and valuable for a wide range of applications.
Properties
CAS No. |
62673-59-0 |
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Molecular Formula |
C10H15Br2NOS |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dibromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)9-6(11)4-8(12)15-9/h4,7,13-14H,5H2,1-3H3 |
InChI Key |
BWERHIASGOOKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(S1)Br)Br)O |
Origin of Product |
United States |
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